molecular formula C18H15N5O2S B2890430 N-(4-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE CAS No. 1185082-84-1

N-(4-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE

Cat. No.: B2890430
CAS No.: 1185082-84-1
M. Wt: 365.41
InChI Key: YTEOSXGXXHRGJZ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a heterocyclic acetamide derivative featuring a fused [1,2,4]triazolo[4,3-a]quinoxaline core linked via a sulfanyl group to an acetamide scaffold substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-25-13-8-6-12(7-9-13)20-16(24)10-26-18-17-22-19-11-23(17)15-5-3-2-4-14(15)21-18/h2-9,11H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEOSXGXXHRGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Bis[1,2,4]Triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-Fluorophenyl)Acetamide

  • Structural Differences: Incorporates a bis-triazoloquinoxaline system (two fused triazole rings) and a 4-fluorophenyl group instead of 4-methoxyphenyl.
  • Biological Activity: Exhibits superior cytotoxicity against Caco-2 colorectal cancer cells (IC₅₀ = 2.1 µM) compared to mono-triazolo analogs. It intercalates DNA, induces G2/M cell cycle arrest, and triggers apoptosis via TopoII inhibition .
  • Significance : The bis-triazolo system enhances DNA binding affinity, while the 4-fluorophenyl group improves metabolic stability relative to methoxy substituents.

2-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl)Methoxy)Phenyl)Quinazolin-4(3H)-One

  • Structural Differences: Replaces the triazoloquinoxaline with a quinazolinone core and introduces a 1-phenyl-1,2,3-triazole-methoxy linker.
  • Biological Activity: Targets thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in nucleotide synthesis. Antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 8.7 µM) is moderate compared to triazoloquinoxalines .
  • Significance: The quinazolinone scaffold shifts the mechanism from TopoII inhibition to folate metabolism disruption.

N-(4-Phenylthiazol-2-yl)-2-(4-((6-Nitroquinoxalin-2-yl)Oxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide (11f)

  • Structural Differences: Features a nitroquinoxaline-oxymethyl-triazole group and a phenylthiazole-acetamide tail.
  • Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach .
  • Biological Activity : Moderate activity against HeLa cells (IC₅₀ = 12.3 µM), attributed to the nitro group’s electron-withdrawing effects enhancing DNA damage.

N-[4-(Acetylamino)Phenyl]-2-{[3-(4-Methylphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}Acetamide

  • Structural Differences: Substitutes the triazoloquinoxaline with a 4-oxo-3,4-dihydroquinazoline system and a 4-methylphenyl group.
  • Biological Activity : Primarily inhibits epidermal growth factor receptor (EGFR) kinase (IC₅₀ = 0.89 µM) due to the quinazoline’s ATP-competitive binding .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Target/Mechanism IC₅₀/Activity
N-(4-Methoxyphenyl)-2-{[1,2,4]Triazolo[4,3-a]quinoxalin-4-ylsulfanyl}Acetamide [1,2,4]Triazoloquinoxaline 4-Methoxyphenyl TopoII inhibition, DNA intercalation Not reported in evidence
2-(Bis[1,2,4]Triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-Fluorophenyl)Acetamide Bis-[1,2,4]Triazoloquinoxaline 4-Fluorophenyl TopoII inhibition, apoptosis 2.1 µM (Caco-2)
2-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl)Methoxy)Phenyl)Quinazolin-4(3H)-One Quinazolinone 1-Phenyl-1,2,3-triazole-methoxy TS/DHFR inhibition 8.7 µM (MCF-7)
Compound 11f Nitroquinoxaline-triazole Phenylthiazole DNA damage 12.3 µM (HeLa)
N-[4-(Acetylamino)Phenyl]-2-{[3-(4-Methylphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}Acetamide 4-Oxo-3,4-dihydroquinazoline 4-Methylphenyl, acetylamino EGFR kinase inhibition 0.89 µM (EGFR)

Research Findings and Mechanistic Insights

  • TopoII Inhibition: Triazoloquinoxaline derivatives (e.g., the bis-triazolo analog) show enhanced TopoII inhibition due to planar aromatic systems enabling DNA intercalation. The 4-fluorophenyl group in the bis-triazolo compound improves lipophilicity and bioavailability compared to methoxy substituents .
  • Structural-Activity Relationships (SAR): Triazole Linkers: Triazole rings (1,2,3- vs. 1,2,4-) influence binding orientation; 1,2,4-triazoloquinoxalines exhibit stronger π-π stacking with DNA bases. Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in Compound 11f) enhance DNA damage, while electron-donating groups (e.g., -OCH₃) may reduce metabolic clearance .
  • Synthetic Accessibility: Click chemistry (CuAAC) is widely used for triazole-containing analogs, but triazoloquinoxalines often require multi-step heterocyclic condensations .

Biological Activity

N-(4-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a triazoloquinoxaline moiety linked to a methoxyphenyl group via a sulfanyl bridge. The synthesis typically involves multi-step organic reactions, including the formation of the triazoloquinoline core, introduction of the sulfanyl group through nucleophilic substitution, and attachment of the methoxyphenyl group via Friedel-Crafts acylation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The triazoloquinoline moiety can intercalate into DNA, disrupting its structure and function.
  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and affecting cellular processes .

Biological Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its cytotoxic effects against different cancer cell lines:

Cell Line EC50 (nM) Reference
A375 Melanoma3158
MDA-MB-231 (Triple-Negative Breast Cancer)365
HepG2 (Hepatocellular Carcinoma)Not specified
MCF-7 (Breast Cancer)Not specified

Case Studies

  • Cytotoxicity Against Melanoma : A study reported that derivatives of the triazoloquinoxaline scaffold showed cytotoxic activities in the micromolar range against melanoma cell lines. Compound 17a demonstrated an EC50 of 365 nM, indicating significant potential as an anticancer agent .
  • Mechanism Exploration : Another study highlighted that compounds derived from this scaffold acted as DNA intercalators and topoisomerase II inhibitors. These mechanisms are crucial for their anticancer efficacy as they disrupt DNA replication and repair processes .
  • Comparative Studies with Standard Drugs : In comparative studies against standard anticancer drugs like Etoposide, certain derivatives exhibited higher activity than the reference compounds in multiple cancer cell lines including MCF-7 and A549 lung cancer cells .

Pharmacological Properties

In addition to anticancer activity, this compound has shown promise in other pharmacological areas:

  • Antimicrobial Activity : Compounds with similar structures have been reported to possess antibacterial and antifungal properties.
  • Neuroprotective Effects : Some derivatives have been explored for their potential in treating neurodegenerative diseases due to their ability to modulate neuroinflammatory pathways .

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